![molecular formula C15H16F3NO B13446185 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the azabicyclo[3.2.1]octane framework makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of triols using 6-benzoyl-3,4-dihydro-(2H)-pyran, which can then be further modified to introduce the trifluoromethyl group and the azabicyclo[3.2.1]octane structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions at the molecular level.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the azabicyclo[3.2.1]octane framework provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzoyl-3,4-dihydro-(2H)-pyran: Used for triol protection.
Trioxabicyclo[3.2.2]nonanes: Similar bicyclic structure with different functional groups.
Uniqueness
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane stands out due to its trifluoromethyl group, which imparts unique chemical properties. Its azabicyclo[3.2.1]octane framework also provides a distinct structural feature that is not commonly found in other similar compounds.
Propriétés
Formule moléculaire |
C15H16F3NO |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
phenyl-[5-(trifluoromethyl)-6-azabicyclo[3.2.1]octan-6-yl]methanone |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)14-8-4-5-11(9-14)10-19(14)13(20)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
Clé InChI |
JRCSRLKQDXZVQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)

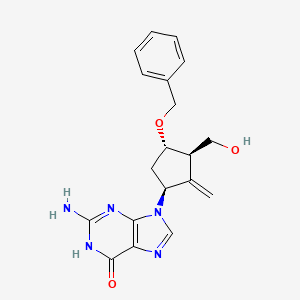


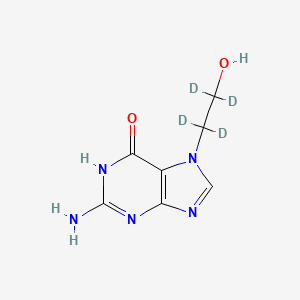
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
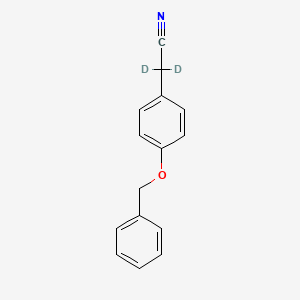

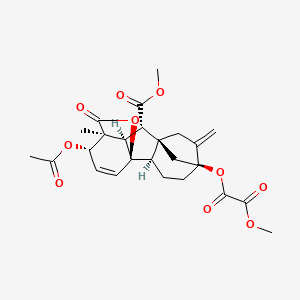
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
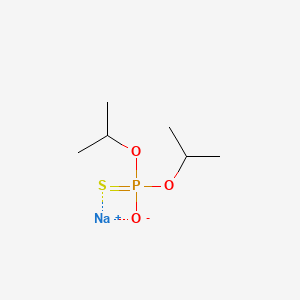

![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
